Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate
Description
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate is a synthetic organic compound characterized by a benzoate ester core substituted with a phenoxy group bearing a methylsulfanyl (SCH₃) moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the sulfur-containing substituent, which may influence solubility, stability, and reactivity.
Properties
IUPAC Name |
ethyl 3-(4-methylsulfanylphenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-3-18-16(17)12-5-4-6-14(11-12)19-13-7-9-15(20-2)10-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDHJUDBBCJIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate typically involves the reaction of 3-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions with a base like pyridine to facilitate the esterification process. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and methylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Chromatographic Behavior
Relative retention times (Table 1, ) provide insights into polarity differences:
| Compound | Retention Time (%) |
|---|---|
| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.80 |
| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | 0.65 |
The longer retention time of the ethyl ester (0.80%) versus the methyl ester (0.65%) suggests increased hydrophobicity with larger alkyl chains. Extrapolating, the target compound’s methylsulfanyl group—less polar than chlorine but more polar than a methyl group—may yield a retention time between 0.65–0.80%, though experimental validation is needed .
Stability and Hygroscopicity
Pharmacopeial tests for related compounds () specify:
- pH Range : 4.5–6.5 (20 mg/mL solution).
- Loss on Drying : ≤0.5% under vacuum at 65°C for 2 hours.
The target compound’s ester group may hydrolyze under acidic or alkaline conditions, necessitating pH control during formulation. Its methylsulfanyl group, being less hygroscopic than hydroxyl or amino groups, could reduce moisture absorption compared to betaxolol hydrochloride (), which requires stringent drying protocols .
Biological Activity
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate is a compound of growing interest in the fields of chemistry, biology, and medicine due to its diverse biochemical interactions and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and research findings.
Chemical Structure and Synthesis
This compound is synthesized through the esterification of 3-hydroxybenzoic acid with 4-(methylsulfanyl)phenol, typically using ethyl chloroformate as an esterification agent. The reaction is carried out under reflux conditions with a base like pyridine to facilitate the process. Purification is often achieved through recrystallization or column chromatography.
Biological Activity
Mechanism of Action
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The phenoxy and methylsulfanyl groups are critical for binding to these targets, influencing their activity and leading to various biological effects. The specific pathways and interactions depend on the application context.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : this compound has been investigated for its potential anti-inflammatory properties. In vitro assays demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The underlying mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins.
- Enzyme Interaction : The compound serves as a probe in biochemical assays to study enzyme activities. Its structural components allow it to interact with various enzymes, providing insights into enzyme kinetics and substrate specificity.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Ethyl 3-[4-(methylthio)phenoxy]benzenecarboxylate | Methylthio | Similar anti-inflammatory effects |
| Ethyl 3-[4-(methoxy)phenoxy]benzenecarboxylate | Methoxy | Exhibits different anticancer profiles |
| Ethyl 3-[4-(ethylsulfanyl)phenoxy]benzenecarboxylate | Ethylsulfanyl | Varies in enzyme interaction specificity |
This comparison highlights how slight variations in functional groups can lead to significant differences in biological activity.
Case Studies
- Anti-inflammatory Effects : A study conducted on murine models demonstrated that treatment with this compound significantly reduced inflammation markers compared to controls, indicating its therapeutic potential in inflammatory conditions.
- Anticancer Research : In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through caspase activation, suggesting a pathway for further exploration in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A multi-step synthesis approach is recommended, inspired by methods for structurally analogous compounds. For example:
- Step 1 : Alkylation of a phenolic precursor using ethyl bromide under controlled temperature (e.g., 150°C in an autoclave) to introduce the ethyl carboxylate group .
- Step 2 : Thioether formation via nucleophilic substitution, where a methylsulfanyl group replaces a leaving group (e.g., halogen) on the aromatic ring. Optimize solvent polarity (e.g., DMF or THF) and catalyst (e.g., K₂CO₃) to enhance regioselectivity .
- Yield Improvement : Monitor reaction intermediates via TLC/HPLC and adjust stoichiometry (e.g., excess methyl mercaptan) or reaction time to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water) to assess purity. Compare retention times with reference standards (e.g., relative retention limit tables for related esters) .
- NMR : ¹H and ¹³C NMR can confirm the ethyl ester (δ ~4.2 ppm for CH₂CH₃), phenoxy linkage (δ ~6.8–7.5 ppm for aromatic protons), and methylsulfanyl group (δ ~2.5 ppm for SCH₃) .
- X-ray Crystallography : For absolute structural confirmation, crystallize the compound and analyze lattice parameters, as demonstrated for similar thioether-containing esters .
Advanced Research Questions
Q. How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution. The methylsulfanyl group is electron-donating (+M effect), which activates the aromatic ring toward electrophilic attack but may deactivate specific positions for NAS .
- Experimental Validation : Compare reaction rates of the methylsulfanyl derivative with analogs (e.g., methoxy or nitro substituents) under identical NAS conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .
Q. What strategies can resolve contradictions in reported biological activity data across different cell lines or assay conditions?
- Methodological Answer :
- Assay Standardization : Replicate experiments using harmonized protocols (e.g., fixed cell passage numbers, consistent DMSO concentrations). Cross-validate activity in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific responses .
- Metabolite Profiling : Use LC-MS to detect degradation products or metabolites that may interfere with bioactivity. For instance, ester hydrolysis could generate active carboxylic acid derivatives under certain pH conditions .
Q. How can computational methods predict the compound’s interaction with biological targets, and how do these predictions compare with experimental binding assays?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., beta-adrenoceptors). Prioritize binding poses with strong hydrogen bonds to the ester carbonyl or thioether sulfur .
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Discrepancies between computational and experimental results may arise from solvation effects or protein flexibility .
Q. What degradation pathways dominate under varying pH and temperature conditions, and how can stability studies be designed to identify them?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C). Monitor degradation via HPLC-MS to identify products (e.g., hydrolyzed esters or sulfoxide derivatives) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, ester hydrolysis may follow first-order kinetics, with activation energy calculated from accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
